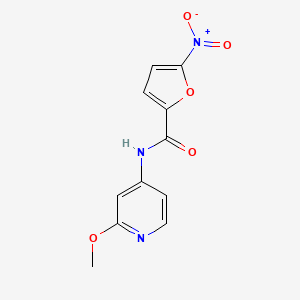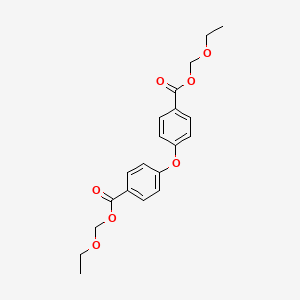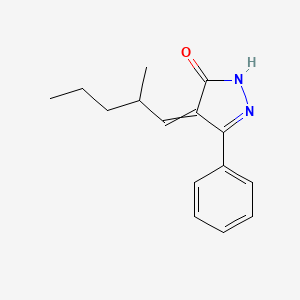
4-(2-Methylpentylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpentylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound with a complex structure that includes a pyrazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpentylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. One common method involves the reaction of 2-methylpentanal with phenylhydrazine under acidic conditions to form the desired pyrazolone compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4-(2-Methylpentylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while reduction can produce hydrazine derivatives.
科学的研究の応用
4-(2-Methylpentylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and analgesic agent.
作用機序
The mechanism of action of 4-(2-Methylpentylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
類似化合物との比較
Similar Compounds
Pumiliotoxin 237A: This compound shares a similar structural motif and is found in certain species of frogs.
Methyl 2-[(2-methylpentylidene)amino]benzoate: Another compound with a related structure, used in various chemical applications.
Uniqueness
4-(2-Methylpentylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
834898-72-5 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
4-(2-methylpentylidene)-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-7-11(2)10-13-14(16-17-15(13)18)12-8-5-4-6-9-12/h4-6,8-11H,3,7H2,1-2H3,(H,17,18) |
InChIキー |
LHGGJBPNEBUZIF-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C=C1C(=NNC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
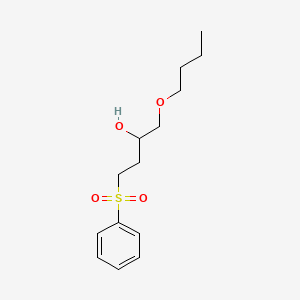

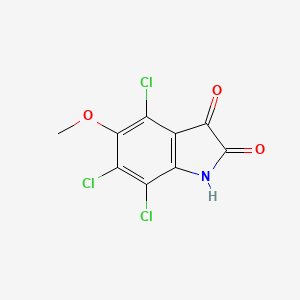

![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
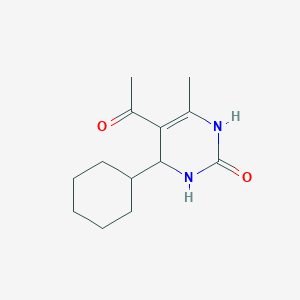
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

